molecular formula C9H8BrN3 B13473290 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine

3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B13473290
M. Wt: 238.08 g/mol
InChI Key: AUXATFWHCOQRSE-UHFFFAOYSA-N
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Description

3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-pyridine derivatives, while oxidation and reduction can lead to N-oxides or dehalogenated products .

Scientific Research Applications

3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pyrazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, which provide a versatile scaffold for the development of new molecules. Its ability to undergo various chemical reactions and form metal complexes makes it valuable in both medicinal chemistry and materials science .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-5-(4-methylpyrazol-1-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-7-3-12-13(6-7)9-2-8(10)4-11-5-9/h2-6H,1H3

InChI Key

AUXATFWHCOQRSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC(=CN=C2)Br

Origin of Product

United States

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